2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide
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Overview
Description
2-(2,5-Dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a dimethylphenoxy group, an oxadiazole ring, and an acetamide moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, often using phenyl halides and suitable nucleophiles.
Coupling with the Dimethylphenoxy Group: The dimethylphenoxy group is attached through etherification reactions, typically involving the reaction of 2,5-dimethylphenol with suitable alkylating agents.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and oxadiazole rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and infections.
Industry
In industrial applications, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylphenoxy)-N-(phenylmethyl)acetamide
- 2-(2,5-Dimethylphenoxy)-N-(propan-2-yl)acetamide
- 2-(2,5-Dimethylphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide stands out due to the presence of the phenyl-substituted oxadiazole ring. This unique feature enhances its potential interactions with biological targets and increases its versatility in synthetic applications.
Properties
Molecular Formula |
C22H25N3O3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C22H25N3O3/c1-15(2)25(21(26)14-27-19-12-16(3)10-11-17(19)4)13-20-23-22(24-28-20)18-8-6-5-7-9-18/h5-12,15H,13-14H2,1-4H3 |
InChI Key |
UQOVOOPSZPGDSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
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